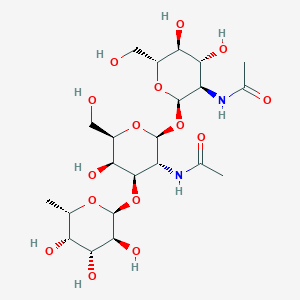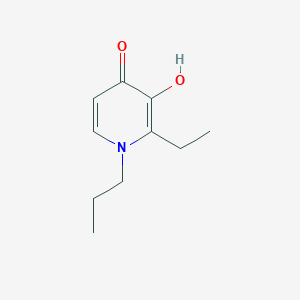
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (6F-DMP) is a heterocyclic compound that is used in various scientific research applications. It is a five-membered ring containing two nitrogen atoms, and it is a versatile building block for organic synthesis. 6F-DMP has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery.
Applications De Recherche Scientifique
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory drugs and anticancer agents. It has also been used as a building block for the synthesis of small molecules and peptides.
Mécanisme D'action
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is believed to interact with various proteins and enzymes in the body, leading to various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are still being studied. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce oxidative stress. It has also been found to have anti-cancer activity in cell culture studies. Additionally, it has been found to have neuroprotective effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
Future research on 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could focus on its potential therapeutic applications. Studies could be conducted to determine its efficacy in treating various diseases and conditions. Additionally, studies could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Further research could also focus on its potential toxicity, as well as its potential for drug-drug interactions. Finally, studies could be conducted to explore its potential for use in drug delivery systems.
Méthodes De Synthèse
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can be synthesized using a variety of methods. One method involves the reaction of 1,5-dimethyl-2-pyridone with fluorobenzene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1,5-dimethyl-2-pyridone with trifluoromethanesulfonic acid in the presence of a catalyst such as palladium.
Propriétés
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
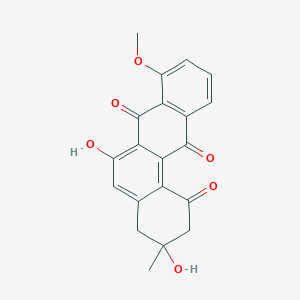
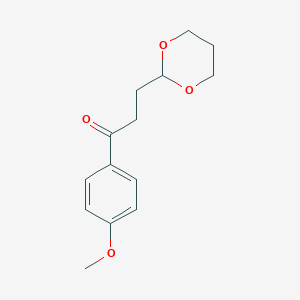

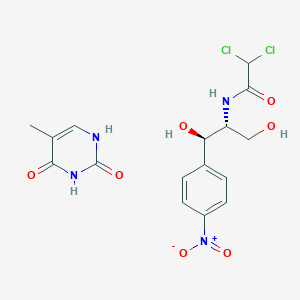
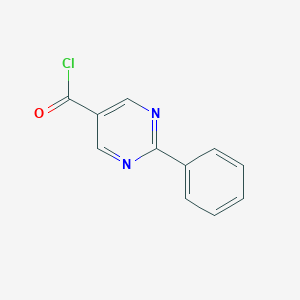
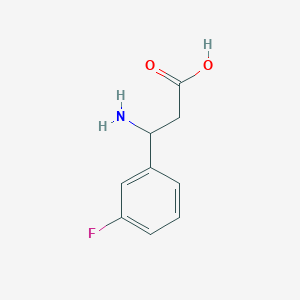
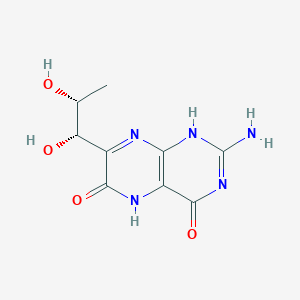
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

